molecular formula C21H28N2O2S B11332187 2-(4-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(4-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11332187
M. Wt: 372.5 g/mol
InChI Key: WUFNJTKIYVFIRU-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group, a piperidine ring, and a thiophene ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.

    Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative by reacting 4-methylpiperidine with a suitable electrophile.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the piperidine derivative in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially leading to the formation of amines.

    Substitution: The phenoxy and piperidine groups can undergo substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
  • 2-(4-methylphenoxy)-N-[2-(4-ethylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Uniqueness

The uniqueness of 2-(4-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C21H28N2O2S/c1-16-5-7-18(8-6-16)25-15-21(24)22-14-19(20-4-3-13-26-20)23-11-9-17(2)10-12-23/h3-8,13,17,19H,9-12,14-15H2,1-2H3,(H,22,24)

InChI Key

WUFNJTKIYVFIRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)C)C3=CC=CS3

Origin of Product

United States

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